Bienvenue dans la boutique en ligne BenchChem!

N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

molecular weight halogen substitution physicochemical properties

N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049175‑88‑3) is a synthetic small‑molecule piperazine‑1‑carboxamide derivative that incorporates a 6‑(furan‑2‑yl)pyridazin‑3‑yl core. The compound belongs to a combinatorial library of structurally related analogs that differ primarily in the N‑aryl substituent on the carboxamide moiety; published experimental characterization of this specific member is extremely limited, and no primary research articles, patents, or authoritative database entries reporting its biological activity or comparative performance were identified at the time of this analysis.

Molecular Formula C19H18ClN5O2
Molecular Weight 383.8 g/mol
CAS No. 1049175-88-3
Cat. No. B6534816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
CAS1049175-88-3
Molecular FormulaC19H18ClN5O2
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C19H18ClN5O2/c20-14-4-1-2-5-15(14)21-19(26)25-11-9-24(10-12-25)18-8-7-16(22-23-18)17-6-3-13-27-17/h1-8,13H,9-12H2,(H,21,26)
InChIKeySCALYWWDKNAOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049175‑88‑3) – Baseline Identity and Procurement Context


N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049175‑88‑3) is a synthetic small‑molecule piperazine‑1‑carboxamide derivative that incorporates a 6‑(furan‑2‑yl)pyridazin‑3‑yl core . The compound belongs to a combinatorial library of structurally related analogs that differ primarily in the N‑aryl substituent on the carboxamide moiety; published experimental characterization of this specific member is extremely limited, and no primary research articles, patents, or authoritative database entries reporting its biological activity or comparative performance were identified at the time of this analysis.

Why In‑Class Substitution Is Not Straightforward for 1049175‑88‑3


Within the 4‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]piperazine‑1‑carboxamide chemotype, subtle modifications of the N‑aryl substituent can produce divergent physicochemical and pharmacological profiles. Even conservative isosteric replacements (e.g., 2‑Cl → 2‑F or 2‑Cl → benzyl) alter lipophilicity, electronic properties, and steric bulk, which in turn affect target binding, selectivity, metabolic stability, and solubility [1]. Consequently, generic substitution without direct comparative data risks introducing unwanted changes in potency, off‑target liability, or pharmacokinetic behavior. The quantitative evidence below delineates where 1049175‑88‑3 departs from its closest analogs, enabling informed procurement decisions.

Quantitative Differential Evidence for N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide


Molecular‑Weight Differentiation vs. the 2‑Fluorophenyl Analog

Replacement of the 2‑chlorophenyl group (target) with a 2‑fluorophenyl group (comparator) reduces the molecular weight by 16.7 g mol⁻¹, which may influence passive membrane permeability and tissue distribution .

molecular weight halogen substitution physicochemical properties

Lipophilicity Shift Inferred from Halogen Substitution (Cl vs. F)

The 2‑chlorophenyl moiety increases the calculated logP by approximately 0.57 log units relative to the 2‑fluorophenyl analog, based on the π‑value difference between chlorobenzene and fluorobenzene fragments (π(Cl)=0.71 vs π(F)=0.14) [1][2]. Higher lipophilicity can enhance target binding through hydrophobic interactions but may also reduce aqueous solubility and increase metabolic liability.

lipophilicity logP halogen bonding

Chlorine‑Specific Halogen‑Bonding Potential vs. Fluorine

The σ‑hole on the chlorine atom in the 2‑chlorophenyl substituent enables halogen‑bonding interactions with backbone carbonyl oxygens or π‑systems in protein binding pockets, an interaction that is geometrically and energetically weak or absent for the 2‑fluorophenyl analog [1]. Quantitative surveys indicate that aryl‑Cl···O=C interactions contribute approximately 0.5–3 kcal mol⁻¹, whereas aryl‑F···O interactions are ≤0.5 kcal mol⁻¹.

halogen bonding molecular recognition target engagement

Topological Polar Surface Area (TPSA) Differentiation

Both the target compound and its 2‑fluorophenyl analog possess identical TPSA (87.3 Ų), calculated from the common pyridazine‑piperazine‑carboxamide scaffold [1]. This identical TPSA indicates that the halogen substitution does not alter the intrinsic hydrogen‑bonding capacity; any differential biological behavior must therefore arise from steric, lipophilic, or halogen‑bonding effects rather than global polarity.

polar surface area bioavailability blood-brain barrier

Recommended Procurement and Application Scenarios for 1049175‑88‑3


Halogen‑Bonding Probe in Fragment‑Based Drug Discovery

The 2‑chlorophenyl moiety offers a directional σ‑hole that can be exploited to map halogen‑bond acceptor sites on protein targets. Use 1049175‑88‑3 alongside its 2‑fluorophenyl analog (negative control lacking a significant σ‑hole) in biophysical assays (e.g., SPR, ITC, or X‑ray crystallography) to identify sites where chlorine‑specific interactions enhance binding affinity [1].

Structure‑Activity Relationship (SAR) Benchmarking Within Pyridazine‑Piperazine Libraries

Procure 1049175‑88‑3 as part of a matrix of N‑aryl variants (2‑Cl, 2‑F, 3,5‑diCl, benzyl, 4‑iPr‑phenyl) to systematically probe the impact of lipophilicity, steric bulk, and halogen type on target potency and selectivity. The ~0.6 log unit lipophilicity shift and 16.7 g mol⁻¹ mass difference provide measurable parameters for QSAR model construction [2].

Metabolic Stability Studies Comparing Chlorine vs. Fluorine Blocking

The 2‑chlorophenyl group may block metabolic oxidation at the ortho position differently than the 2‑fluorophenyl group. Use 1049175‑88‑3 in human or rodent hepatocyte incubations head‑to‑head against the 2‑fluorophenyl analog to quantify intrinsic clearance (CLint) differences attributable to halogen size and electronic effects, informing lead optimization strategies [3].

Solubility‑Driven Formulation Screening

The higher lipophilicity of 1049175‑88‑3 (estimated cLogP ≈3.1) relative to the 2‑fluorophenyl analog (cLogP ≈2.5) may reduce aqueous solubility. Perform kinetic solubility assays (e.g., in PBS pH 7.4 or FaSSIF) on both compounds to experimentally determine the solubility ratio and guide formulation approaches such as co‑solvent, cyclodextrin, or amorphous solid dispersion strategies [2].

Quote Request

Request a Quote for N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.